REACTION_CXSMILES
|
[CH3:1]I.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[CH:12]=[CH:13][NH:14]2>CN(C)C=O>[CH3:1][N:14]1[C:15]2[C:11](=[C:10]([CH3:9])[CH:18]=[CH:17][CH:16]=2)[CH:12]=[CH:13]1 |f:1.2.3|
|
Name
|
|
Quantity
|
28.44 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
cesium carbonate
|
Quantity
|
82.26 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
22.08 g
|
Type
|
reactant
|
Smiles
|
CC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered with Celite (trade name)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
A saturated aqueous solution of ammonium chloride was added to the obtained residue
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
a saturated salt solution, and concentrated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography on silica gel (hexane:ethyl acetate=100:0→85:15)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=C(C=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |